
Copper silicide (Cu5Si)
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Vue d'ensemble
Description
Copper silicide, specifically pentacopper silicide (Cu5Si), is a binary compound composed of silicon and copper. It is an intermetallic compound, meaning it exhibits properties that are intermediate between those of ionic compounds and alloys. This solid crystalline material appears as a silvery solid and is insoluble in water . Copper silicide is known for its excellent electrical conductivity, thermal conductivity, ductility, corrosion resistance, and wear resistance .
Méthodes De Préparation
Copper silicide can be synthesized through various methods. One common method involves heating mixtures of copper and silicon. The reaction typically occurs at high temperatures, around 825°C (1,517°F), to form the compound . Another method involves chemical vapor deposition (CVD) of butylsilane on copper substrates. By varying the precursor flow, different catalyst variants can be obtained, which exhibit large specific areas due to the presence of grown nanostructures such as nanoplatelets, nanowires, nanoribbons, and microwires .
Analyse Des Réactions Chimiques
Oxidation Reactions
Copper silicide undergoes oxidation when exposed to oxygen or oxidizing agents, forming copper oxides and silicon dioxide. This reaction is critical in high-temperature environments, such as semiconductor manufacturing.
Example Reaction:
Cu5Si+O2→CuO+SiO2
Reduction Reactions
Cu₅Si participates in reduction processes, particularly in electrochemical applications. It serves as a catalyst for the reduction of carbon dioxide (CO₂) into multi-carbon products.
Electrochemical CO₂ Reduction (eCO₂RR):
CO2+2H2O→C2H5OH+2O2
Solid-State Formation Reactions
Cu₅Si forms via solid-state reactions between copper and silicon, typically under controlled thermal conditions.
Reaction Pathway:
-
Amorphous Layer Formation: Cu + a-Si → amorphous Cu-Si.
-
Nucleation: Cu₃Si clusters form at 150–200°C.
Phase Transition | Activation Energy (Eₐ) | ΔH (kJ/mol) |
---|---|---|
Cu₃Si → Cu₅Si | 149.7 kJ/mol | −8.4 ± 0.4 |
Substitution Reactions
Cu₅Si can undergo substitution reactions where silicon atoms are replaced by other elements, such as germanium, under specific conditions.
Example:
Cu5Si+Ge→Cu5Ge+Si
Application | Relevance |
---|---|
Nanowire Synthesis | Enables growth of Cu₁₅Si₄ nanowires for advanced electronics . |
Reaction Kinetics and Stability
Applications De Recherche Scientifique
Electrochemical Reduction : Cu5Si serves as a catalyst in the electrochemical reduction of carbon dioxide into valuable multi-carbon products, such as ethanol and acetic acid. This application highlights its potential role in sustainable energy solutions.
Mechanism : The catalytic activity of Cu5Si is attributed to its ability to facilitate electron transfer processes during the reduction reactions, making it a valuable component in developing carbon capture technologies.
Reaction | Products |
---|---|
CO2 + 2H2O → C2H5OH + 2O2 | Ethanol |
2 CO2 + 4H2O → C2H4 + 4O2 | Ethylene |
Solar Cells and Photovoltaics
Copper silicide is increasingly being utilized in the manufacturing of solar cells and photovoltaic devices. Its conductive properties make it suitable for use as a component in conductive layers or electrodes within these technologies.
Application Insights : Cu5Si can enhance the efficiency of solar cells by improving charge carrier transport, thereby increasing overall energy conversion efficiency .
Thermal Interface Materials
Due to its high thermal conductivity, copper silicide is used in thermal interface materials (TIMs) that are essential for efficient heat dissipation in electronic components such as CPUs and GPUs.
Application | Functionality |
---|---|
TIMs | Enhances heat dissipation |
High-Temperature Applications | Stability at elevated temperatures |
Additive Manufacturing
With advancements in additive manufacturing technologies, Cu5Si powder is being explored for use in 3D printing processes, particularly for producing complex electronic components that require high conductivity and thermal stability.
Biomedical Applications
While less common, there is potential for copper silicide to be used in biomedical devices and sensors due to its biocompatibility and electrical properties. Ongoing research is investigating its applicability in developing sensors for medical diagnostics.
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Semiconductor Industry | Diffusion barrier films | Enhanced reliability of electronic devices |
Catalytic Applications | CO2 reduction catalyst | Sustainable energy production |
Solar Cells | Conductive layers | Improved energy conversion efficiency |
Thermal Interface Materials | Efficient heat dissipation | Enhanced performance of electronic components |
Additive Manufacturing | 3D printing for electronics | Production of complex geometries |
Biomedical Applications | Potential use in sensors | Biocompatibility |
Mécanisme D'action
The mechanism by which copper silicide exerts its effects is primarily through its catalytic properties. In the Direct process, copper silicide catalyzes the addition of methyl chloride to silicon, facilitating the formation of organosilicon compounds . The presence of nanostructures in copper silicide catalysts increases the residence time of intermediates during electrochemical reactions, enhancing the selectivity and efficiency of the process .
Comparaison Avec Des Composés Similaires
Copper silicide can be compared with other silicides such as:
Nickel silicide (NiSi): Known for its use in microelectronics due to its low resistivity and high thermal stability.
Titanium silicide (TiSi2): Commonly used in semiconductor devices for its excellent electrical conductivity and compatibility with silicon.
Cobalt silicide (CoSi2): Used in integrated circuits for its low resistivity and good thermal stability.
Copper silicide is unique due to its combination of excellent electrical and thermal conductivity, corrosion resistance, and catalytic properties, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
12159-07-8 |
---|---|
Formule moléculaire |
CuSi |
Poids moléculaire |
91.63 g/mol |
Nom IUPAC |
copper;silicon |
InChI |
InChI=1S/Cu.Si |
Clé InChI |
WCCJDBZJUYKDBF-UHFFFAOYSA-N |
SMILES |
[Si].[Cu].[Cu].[Cu].[Cu].[Cu] |
SMILES canonique |
[Si].[Cu] |
Key on ui other cas no. |
12159-07-8 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
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